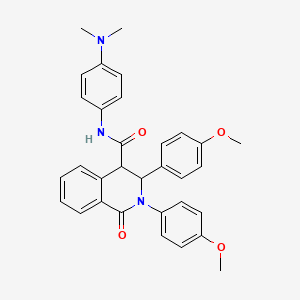

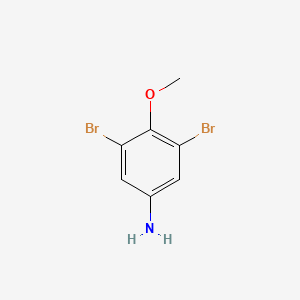

![molecular formula C20H19N3O3S B2578254 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 681174-64-1](/img/structure/B2578254.png)

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a structurally modified derivative of benzothiazole . Benzothiazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are significant scaffolds in biological science and medicinal chemistry .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves a multi-step procedure . The structures of these compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesis was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure demonstrated a conventional chair conformation for the piperazine ring .Chemical Reactions Analysis

The reactions were greatly accelerated using microwave irradiation . The new designed 1,2,3-triazole was fully characterized by IR, NMR, MS spectral data, and X-ray diffraction .Wissenschaftliche Forschungsanwendungen

DNA Interaction and Cell Biology

The compound's structural similarity to Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences, underlines its potential in cellular biology. Hoechst 33258 and its analogs are extensively used as fluorescent DNA stains due to their ability to penetrate cells, playing significant roles in chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Additionally, they show promise in radioprotection and as topoisomerase inhibitors, making them vital for rational drug design and the exploration of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Neuropsychiatric Disorder Treatment

The pharmacophore's structure, which closely resembles dopamine D2 receptor ligands, indicates its potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore structure for high D2R affinity includes components like an aromatic moiety, cyclic amine, central linker, and a lipophilic fragment, with specific moieties critical for high D2R affinity. This insight is crucial for understanding and advancing the therapeutic potential of D2R modulators in these disorders (Jůza et al., 2022).

Antimicrobial and Anti-inflammatory Potential

The structural resemblance to benzoxazinoids, which serve as plant defense metabolites with potential antimicrobial activity, suggests its utility in designing antimicrobial agents. Although natural benzoxazinoids may lack potency as direct antimicrobial agents, their structural backbone, the 1,4-benzoxazin-3-one, has been shown to be a promising scaffold for creating new antimicrobial compounds with significant activity against pathogens like fungi and bacteria (de Bruijn et al., 2018). Moreover, certain benzofused thiazole derivatives, closely related structurally, have demonstrated antioxidant and anti-inflammatory activities, further indicating the potential of this compound in therapeutic applications (Raut et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds with benzothiazole and piperazine moieties have been reported to act as dopamine and serotonin antagonists .

Mode of Action

Based on the properties of similar compounds, it may interact with its targets (potentially dopamine and serotonin receptors) and cause changes in neurotransmitter activity .

Biochemical Pathways

If it acts as a dopamine and serotonin antagonist like its similar compounds, it could potentially affect pathways related to mood regulation, sleep, appetite, and other physiological processes .

Pharmacokinetics

Similar compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Result of Action

Similar compounds have shown antibacterial activity , suggesting that this compound might also have potential antimicrobial effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone. For instance, the synthesis of similar compounds was greatly accelerated using microwave irradiation , indicating that the synthesis method can impact the properties of the final product.

Zukünftige Richtungen

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these derivatives and exploring their potential applications in drug discovery and development .

Eigenschaften

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c24-19(17-13-25-15-6-2-3-7-16(15)26-17)22-9-11-23(12-10-22)20-21-14-5-1-4-8-18(14)27-20/h1-8,17H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSCWBGIXCFKKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

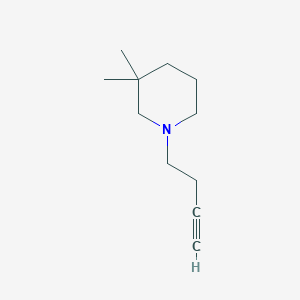

![3-(3-methoxyphenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazolidine-4-carboxamide](/img/structure/B2578171.png)

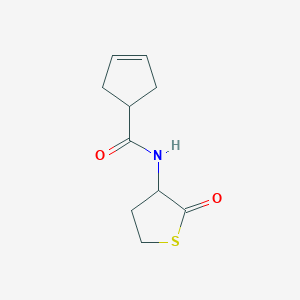

![1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578174.png)

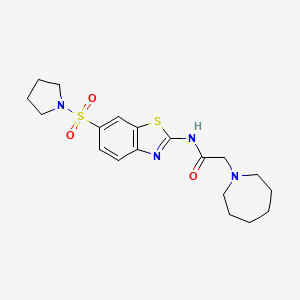

![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)

![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2578180.png)

![2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2578186.png)

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2578190.png)

![5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2578192.png)